![molecular formula C12H11NO5S B1331920 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid CAS No. 603118-18-9](/img/structure/B1331920.png)

3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

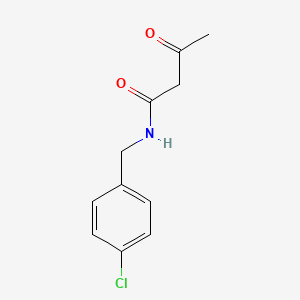

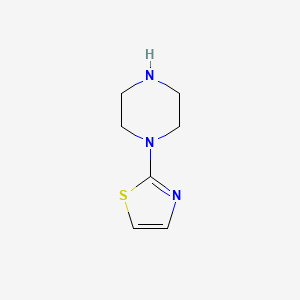

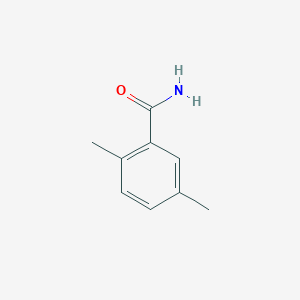

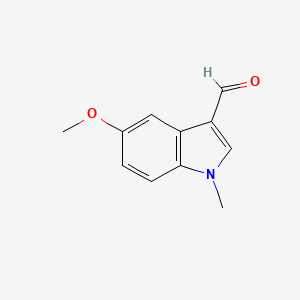

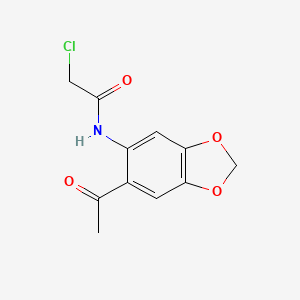

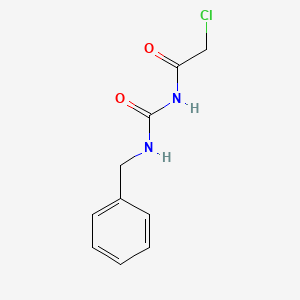

3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid (3-FASB) is an important organic compound with a wide range of applications in the field of scientific research. This molecule is a derivative of benzoic acid and contains an aromatic ring, a sulfonamide group, and an amino group. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. 3-FASB is used in a wide range of research applications, including organic synthesis, drug discovery, and biochemical and physiological studies. It is also used in laboratory experiments to study the mechanisms of action of certain drugs.

Aplicaciones Científicas De Investigación

1. EP1 Receptor Antagonists

Sulfonamide derivatives, including compounds related to 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid, have been explored as selective EP1 receptor antagonists. Such compounds have potential therapeutic applications in managing drug interactions due to their selective targeting and reduced inhibitory activity against hepatic cytochrome P450 isozymes (Naganawa et al., 2006).

2. Ortho C-H Sulfonylation

In chemical synthesis, derivatives of this compound have been utilized in copper-mediated ortho C-H sulfonylation processes. This method achieves selective sulfonylation of benzoic acid derivatives, showcasing its utility in synthesizing various aryl sulfones with high regioselectivity (Liu et al., 2015).

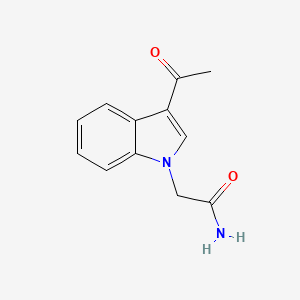

3. Electrochemical Behavior Studies

The electrochemical properties of similar benzoic acid derivatives have been studied to understand their behavior and reaction mechanisms. These studies shed light on the potential for these compounds in various electrochemical applications (Mandić et al., 2004).

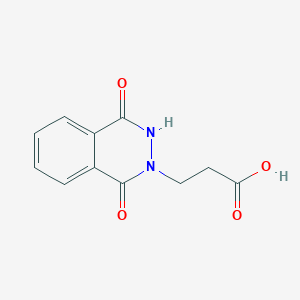

4. Synthesis of Amino Acid Derivatives

Research has been conducted on the synthesis of amino acid derivatives using compounds structurally related to this compound. These studies contribute to the development of new amino acid derivatives for various biochemical applications (Riabchenko et al., 2020).

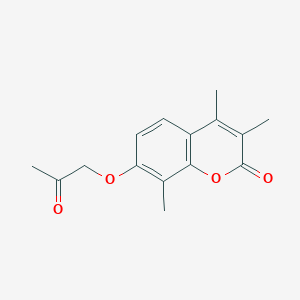

5. Antibacterial Activity

Certain Schiff bases derived from similar benzoic acid compounds have shown potential antibacterial properties. This indicates the possibility of using this compound derivatives in developing new antibacterial agents (Parekh et al., 2005).

6. Synthesis of Protected β-amino Acids

Research includes the synthesis of protected β-amino acids through the addition of Reformatsky reagent to N-anthracene-9-sulfonyl and related imines, which are structurally similar to this compound. This synthesis is significant for the preparation of biologically active compounds (Robinson & Wyatt, 1993).

7. Metal Extraction Properties

Studies have also been conducted on sulfonyl-bridged oligo(benzoic acid)s for their properties as metal extractants. These findings can be relevant for applications involving metal extraction and purification processes (Morohashi et al., 2014).

Propiedades

IUPAC Name |

3-(furan-2-ylmethylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5S/c14-12(15)9-3-1-5-11(7-9)19(16,17)13-8-10-4-2-6-18-10/h1-7,13H,8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFFBVJRQFLJBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901240218 |

Source

|

| Record name | 3-[[(2-Furanylmethyl)amino]sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901240218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

603118-18-9 |

Source

|

| Record name | 3-[[(2-Furanylmethyl)amino]sulfonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603118-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(2-Furanylmethyl)amino]sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901240218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331842.png)

![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)